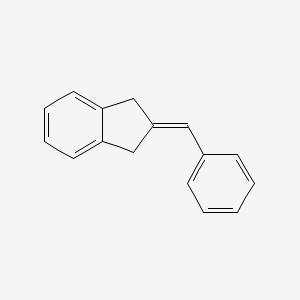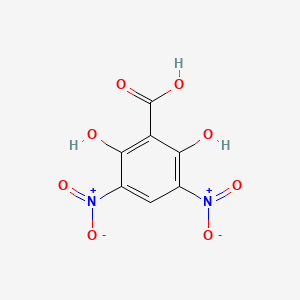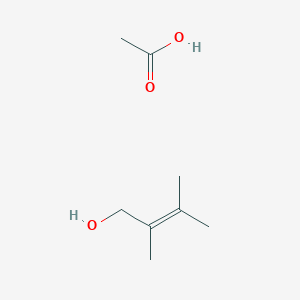
Benzoxazole, 2-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2-(2-methoxyphenyl)-, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety This compound is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-(2-methoxyphenyl)-, typically involves the condensation of 2-aminophenol with 2-methoxybenzaldehyde. This reaction can be catalyzed by various agents, including acids, bases, and metal catalysts. For instance, a common method involves using a Lewis acid catalyst such as zinc chloride in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of Benzoxazole, 2-(2-methoxyphenyl)-, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Análisis De Reacciones Químicas
Types of Reactions: Benzoxazole, 2-(2-methoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of benzoxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated benzoxazole derivatives
Aplicaciones Científicas De Investigación
Benzoxazole, 2-(2-methoxyphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and optical brighteners.
Mecanismo De Acción
The mechanism of action of Benzoxazole, 2-(2-methoxyphenyl)-, involves its interaction with various molecular targets. For instance, in its role as an antimicrobial agent, it targets bacterial enzymes and disrupts their function. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-(2-hydroxyphenyl)benzoxazole: Similar in structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenyl)benzoxazole: Similar but with the methoxy group at the 4-position of the phenyl ring.
Uniqueness: Benzoxazole, 2-(2-methoxyphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
13459-17-1 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-16-12-8-4-2-6-10(12)14-15-11-7-3-5-9-13(11)17-14/h2-9H,1H3 |
Clave InChI |
KWOXDLBKAWFYOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)



![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)

![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)






